molecular formula C6H11NO2 B178782 5-(Hydroxymethyl)piperidin-2-one CAS No. 146059-77-0

5-(Hydroxymethyl)piperidin-2-one

Cat. No. B178782
M. Wt: 129.16 g/mol
InChI Key: ASQVPLMNHXQYMU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are a subclass of lactams, which are cyclic amides. They are characterized by a 6-membered ring structure that includes one nitrogen atom and a ketone group. The hydroxymethyl group attached to the 5-position of the piperidin-2-one ring adds to the chemical's reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of substituted 5-(hydroxymethyl)piperazin-2-ones, which are closely related to 5-(hydroxymethyl)piperidin-2-ones, has been established using an automated synthesis process involving chiral α-bromocarboxylic acids and Garner's aldehyde . This method is noted for its efficiency and safety, as the automated synthesizer allows for controlled reagent addition. The synthesis of related piperidine alkaloids, such as 5-hydroxyhomopipecolic acid and 5-hydroxysedamine, involves key steps like ring opening of α-aminobutyrolactone and cascade reactions .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(hydroxymethyl)piperidin-2-one has been studied using X-ray crystallography and density functional theory (DFT) . These studies provide insights into the conformational flexibility of the piperidine ring and the influence of substituents on the overall molecular geometry. The presence of hydroxymethyl groups and other substituents can lead to various intermolecular interactions, such as hydrogen bonding, which can affect the crystal packing and stability of the compound .

Chemical Reactions Analysis

The reactivity of piperidin-2-ones can be inferred from studies on similar compounds. For instance, the synthesis of O-substituted derivatives of piperidine involves coupling reactions and substitutions at the oxygen atom . The presence of the hydroxymethyl group in 5-(hydroxymethyl)piperidin-2-one would likely offer additional sites for chemical reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific studies on the physical and chemical properties of 5-(hydroxymethyl)piperidin-2-one are not provided, related research on piperidine derivatives reveals that these compounds can exhibit significant biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydroxymethyl group and the overall molecular structure. The chemical properties, including reactivity and stability, can be deduced from the molecular and crystal structure analyses, which show the potential for hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Molecular Binding and Disease Treatment

5-Hydroxy-1-methylpiperidin-2-one (5-HMP) is identified in various medicinal plants and has applications in treating diseases like cancer, depression, and inflammatory problems. It's particularly notable for its interaction with Human Serum Albumin (HSA), a key protein in blood plasma. HSA's ability to bind with various drugs and substances like 5-HMP makes it crucial in drug delivery and pharmacokinetics. This binding capability is significant for understanding the bioavailability of drugs and their distribution in the body (Alagar Yadav et al., 2018).

Synthesis and Chemical Analysis

The synthesis of related compounds like cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, derived from 4-(hydroxymethyl) pyridine, demonstrates the chemical versatility and potential applications of 5-(Hydroxymethyl)piperidin-2-one in producing various biochemical compounds (Hadri & Leclerc, 1993).

Pharmacological and Biological Activities

1-Deoxynojirimycin, a derivative of 5-(Hydroxymethyl)piperidin-2-one, shows significant pharmacological activities such as anti-hyperglycemic, anti-virus, and anti-tumor functions. This demonstrates the compound's relevance in medical research and drug development (Tong et al., 2018).

Chemical Reactivity Studies

Studies on the chemical reactivity of compounds like 5-(hydroxymethyl)-2-furaldehyde with amino acids, including lysine and glycine, provide insights into the potential biochemical interactions and applications of 5-(Hydroxymethyl)piperidin-2-one in various biological systems (Nikolov & Yaylayan, 2011).

Synthesis of Amino Acids

The compound's role in the synthesis of specific amino acids, like (2S,5R)-5-hydroxylysine, crucial for collagen and other proteins, highlights its importance in biochemistry and pharmaceuticals (Marin et al., 2002).

Safety And Hazards

When handling 5-(Hydroxymethyl)piperidin-2-one, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Piperidines, including 5-(Hydroxymethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field and suggesting that future research will continue to explore the synthesis and applications of piperidines.

properties

IUPAC Name

5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVPLMNHXQYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572257
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)piperidin-2-one

CAS RN

146059-77-0
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid lithium aluminum hydride (3.5 g) was added slowly to a solution of 15.0 g 5-ethoxycarbonyl-2-piperidone in 350 ml THF at -4° C. After stirring for 1 hour under a nitrogen atmosphere, the reaction was decomposed by dropwise addition of 3.5 ml water, 3.5 ml 5N NaOH and 10.5 ml water. The mixture was filtered and the granular precipitate washed with 100 ml THF. Evaporation of the combined filtrate and washings provided 6.0 g of the title compound: MS m/z 130 (M+ +1), 129 (M+), 128 (M+ -1) 101, 73, 56; 90-MHz 1H NMR (CDCl3) δ1.42-1.60 (m, 1 H), 1.60-2.05 (m, 2 H), 2.10-2.47 (m, 2 H), 3.05 (t, J=9 Hz, 1 H), 3.21-3.58 (m, 4 H), 6.85 (s, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Macdonald, RV Stick - Australian journal of chemistry, 2004 - CSIRO Publishing
Benzyl 4-cyano-4-deoxy-α-D-arabinoside was converted into both its2,3-di-O-acetyl and 2,3-di-O-(tert-butyldimethylsilyl)derivatives. The latter, by a process of hydrogenolysis, oxidation…
Number of citations: 9 www.publish.csiro.au
E O'Reilly, L Pes, Y Ortin, H MŘller-Bunz, F Paradisi - Amino Acids, 2013 - Springer
Conformationally restricted amino acids are important components in peptidomimetics and drug design. Herein, we describe the synthesis of a novel, non-proteinogenic constrained …
Number of citations: 10 link.springer.com
PJ Meloncelli, RV Stick - Australian journal of chemistry, 2006 - CSIRO Publishing
Improvements in the preparation of a key imidazylate and the reduction of the derived nitrile have led to more efficient syntheses of isofagomine, noeuromycin, azafagomine, and …
Number of citations: 13 www.publish.csiro.au
B Danieli, G Lesma, S Macecchini, D Passarella… - Tetrahedron …, 1999 - Elsevier
2-Substituted propanediols monoacetates, derived from enzymatic asymmetrization of the corresponding diols, have been obtained in high yields and enantiomeric excesses by using …
Number of citations: 21 www.sciencedirect.com

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